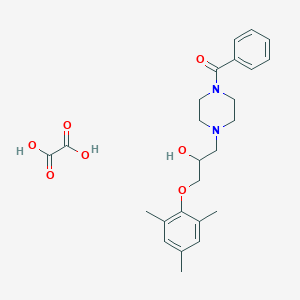![molecular formula C23H19F2N3O B4199204 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
説明
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely used in scientific research for its potential in treating various diseases and disorders.
作用機序
The mechanism of action of 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves the modulation of various signaling pathways and biological processes. It can activate or inhibit specific enzymes, receptors, and transcription factors, leading to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and mechanisms of action of this compound may vary depending on the cell type, disease model, and experimental conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. It can affect multiple cellular processes, such as cell cycle progression, apoptosis, autophagy, and metabolism. It can also modulate various physiological functions, such as glucose homeostasis, lipid metabolism, and immune response. The specific effects of this compound may depend on the concentration, duration, and mode of administration.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide in lab experiments include its high potency, selectivity, and versatility. It can be used in various in vitro and in vivo assays to investigate the molecular and cellular mechanisms of disease pathogenesis and drug action. It can also serve as a lead compound for drug discovery and development. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity, instability, and low solubility. These factors may affect the reliability and reproducibility of experimental results.
将来の方向性
There are several future directions for research on 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide. One direction is to investigate its potential in combination therapy with other drugs or treatment modalities. Another direction is to explore its pharmacokinetics and pharmacodynamics in animal models and human subjects. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound in different disease contexts. Finally, efforts should be made to optimize the synthesis and formulation of this compound to improve its safety, efficacy, and clinical utility.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, diabetes, and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to translate it into clinical practice.
科学的研究の応用
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide has been extensively studied for its potential in treating cancer, diabetes, and other diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways, such as the PI3K/AKT/mTOR signaling pathway. In diabetes research, it has been demonstrated to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. Other potential therapeutic applications of this compound include neuroprotection, anti-inflammatory, and anti-viral activities.
特性
IUPAC Name |
4-fluoro-N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O/c1-15(26-23(29)16-10-12-18(24)13-11-16)22-27-20-8-4-5-9-21(20)28(22)14-17-6-2-3-7-19(17)25/h2-13,15H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDAWHJDALFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4199132.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4199139.png)


![3-methoxy-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4199163.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4199182.png)

![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B4199202.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4199211.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4199225.png)

![ethyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4199233.png)
